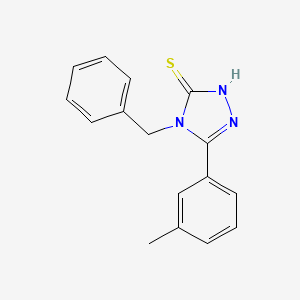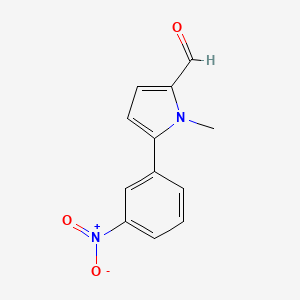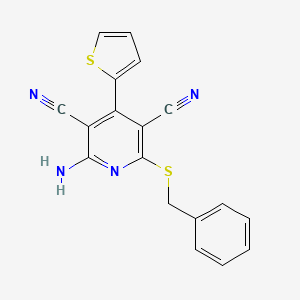
2-amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, benzylsulfanyl, thiophenyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the ring can be constructed through cyclization reactions.
Introduction of Amino and Dicarbonitrile Groups: Amination and nitrile formation can be achieved through nucleophilic substitution reactions.
Addition of Benzylsulfanyl and Thiophenyl Groups: These groups can be introduced via thiol-ene reactions or cross-coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl and benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile: Lacks the benzylsulfanyl group.
6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile: Lacks the amino group.
2-amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile: Lacks the thiophenyl group.
Uniqueness
The presence of both benzylsulfanyl and thiophenyl groups in 2-amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile makes it unique compared to its analogs. These groups can impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
2-amino-6-benzylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4S2/c19-9-13-16(15-7-4-8-23-15)14(10-20)18(22-17(13)21)24-11-12-5-2-1-3-6-12/h1-8H,11H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZMJHZXRMFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
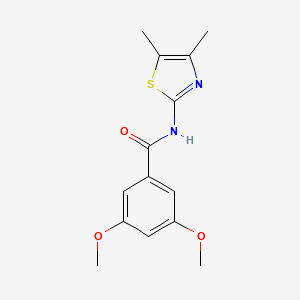
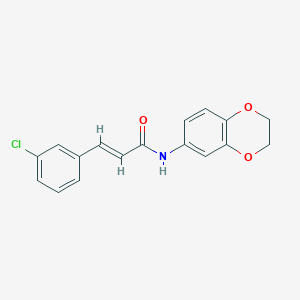
![Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B5756536.png)
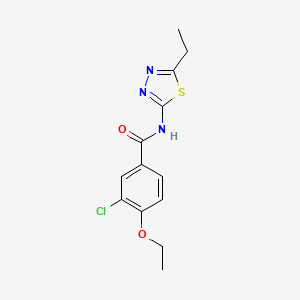
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B5756572.png)
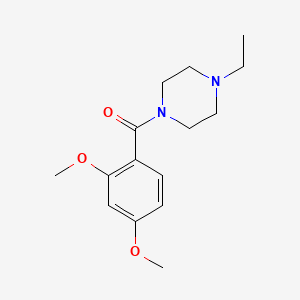
![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)
